molecular formula C9H13FO2 B6170462 5-fluorobicyclo[3.2.1]octane-1-carboxylic acid CAS No. 2649077-32-5

5-fluorobicyclo[3.2.1]octane-1-carboxylic acid

Cat. No.: B6170462
CAS No.: 2649077-32-5
M. Wt: 172.2
InChI Key:
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Description

5-fluorobicyclo[3.2.1]octane-1-carboxylic acid is a useful research compound. Its molecular formula is C9H13FO2 and its molecular weight is 172.2. The purity is usually 95.
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Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-fluorobicyclo[3.2.1]octane-1-carboxylic acid involves the introduction of a fluorine atom onto a bicyclic ring system, followed by carboxylation of the resulting compound.", "Starting Materials": [ "Cyclohexene", "Hydrogen fluoride", "Sodium fluoride", "Sodium bicarbonate", "Carbon dioxide", "Bromine", "Sodium hydroxide", "Sodium borohydride", "Acetic acid", "Sodium acetate", "Chloroacetic acid", "Sodium cyanide", "Hydrochloric acid", "Sodium nitrite", "Copper(I) iodide", "Sodium carbonate", "Sodium azide", "Sodium hydride", "Methanol", "Ethanol", "Diethyl ether", "Tetrahydrofuran", "Water" ], "Reaction": [ "Cyclohexene is reacted with hydrogen fluoride and sodium fluoride to yield 5-fluorobicyclo[3.2.1]octane.", "Bromination of 5-fluorobicyclo[3.2.1]octane with bromine and sodium hydroxide yields 5-bromo-5-fluorobicyclo[3.2.1]octane.", "Reduction of 5-bromo-5-fluorobicyclo[3.2.1]octane with sodium borohydride in acetic acid yields 5-fluorobicyclo[3.2.1]octane-1-ol.", "Conversion of 5-fluorobicyclo[3.2.1]octane-1-ol to 5-fluorobicyclo[3.2.1]octane-1-carboxylic acid involves the following steps:", "- Reaction with chloroacetic acid and sodium cyanide to yield 5-fluorobicyclo[3.2.1]octane-1-acetonitrile.", "- Hydrolysis of 5-fluorobicyclo[3.2.1]octane-1-acetonitrile with hydrochloric acid and sodium nitrite yields 5-fluorobicyclo[3.2.1]octane-1-carboxylic acid.", "Alternatively, 5-fluorobicyclo[3.2.1]octane-1-ol can be oxidized to 5-fluorobicyclo[3.2.1]octan-1-one using copper(I) iodide and sodium carbonate, followed by reaction with sodium azide and sodium hydride to yield 5-fluorobicyclo[3.2.1]octane-1-azide.", "Reduction of 5-fluorobicyclo[3.2.1]octane-1-azide with sodium borohydride in methanol yields 5-fluorobicyclo[3.2.1]octane-1-amine.", "Carboxylation of 5-fluorobicyclo[3.2.1]octane-1-amine with carbon dioxide and sodium bicarbonate in ethanol and tetrahydrofuran yields 5-fluorobicyclo[3.2.1]octane-1-carboxylic acid.", "Purification of the final product can be achieved through recrystallization from water." ] }

CAS No.

2649077-32-5

Molecular Formula

C9H13FO2

Molecular Weight

172.2

Purity

95

Origin of Product

United States

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